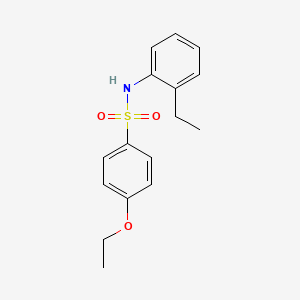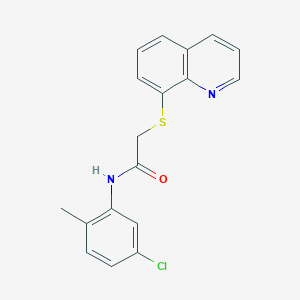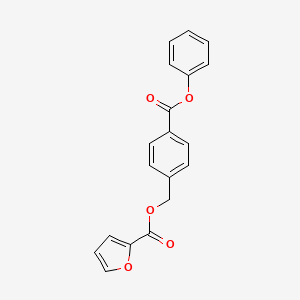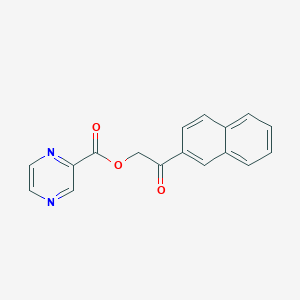![molecular formula C17H17IN2O3 B5830827 [(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate](/img/structure/B5830827.png)
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a dimethylphenoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate typically involves a multi-step process. The initial step often includes the iodination of aniline derivatives to introduce the iodophenyl group. This is followed by the formation of the imine linkage through a condensation reaction with an appropriate aldehyde. The final step involves the esterification of the resulting intermediate with 2-(2,5-dimethylphenoxy)acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as hydroxide, cyanide, or amines; reactions often require polar aprotic solvents and may be catalyzed by transition metals.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Conversion of the imine group to an amine.
Substitution: Formation of substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
- [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
- [(Z)-[amino-(4-fluorophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
Uniqueness
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and applications.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3/c1-11-3-4-12(2)15(9-11)22-10-16(21)23-20-17(19)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTCYDYQUCTODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC=C(C=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)I)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)
![9-N-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5830836.png)
![1-[(4-Hydroxy-3-methoxyphenyl)carbonothioyl]piperidine-4-carboxamide](/img/structure/B5830841.png)


